molecular formula C9H13NO.ClH<br>C9H14ClNO B8677882 Phenylpropanolamine hydrochloride-* prec CRS CAS No. 3198-15-0

Phenylpropanolamine hydrochloride-* prec CRS

Cat. No.: B8677882
CAS No.: 3198-15-0
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-KUSKTZOESA-N
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Description

Phenylpropanolamine hydrochloride-* prec CRS is an orally administered agent primarily used for the treatment of obesity. It exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites. The parent compound, sibutramine, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylpropanolamine hydrochloride-* prec CRS is synthesized through a series of chemical reactions starting from the parent compound, sibutramine. The synthesis involves the formation of secondary and primary amine metabolites (M1 and M2) through specific reaction conditions that facilitate the inhibition of serotonin and norepinephrine reuptake .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes that ensure the purity and efficacy of the compound. The production methods are designed to optimize yield and minimize impurities, adhering to stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Phenylpropanolamine hydrochloride-* prec CRS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed

The major products formed from the chemical reactions of this compound include its secondary (M1) and primary (M2) amine metabolites. These metabolites are responsible for the compound’s pharmacological effects .

Scientific Research Applications

Phenylpropanolamine hydrochloride-* prec CRS has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reuptake inhibition mechanisms.

    Biology: Investigated for its effects on neurotransmitter levels and appetite regulation.

    Medicine: Applied in the treatment of obesity and related metabolic disorders.

    Industry: Utilized in the development of weight management pharmaceuticals.

Mechanism of Action

Phenylpropanolamine hydrochloride-* prec CRS produces its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylpropanolamine hydrochloride-* prec CRS is unique in its dual inhibition of serotonin and norepinephrine reuptake, which distinguishes it from other weight management compounds. Its metabolites, M1 and M2, also contribute to its distinct pharmacological profile .

Properties

CAS No.

3198-15-0

Molecular Formula

C9H13NO.ClH
C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1

InChI Key

DYWNLSQWJMTVGJ-KUSKTZOESA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl

SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

melting_point

381 to 385 °F (NTP, 1992)

physical_description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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